Ethyl 2-(2-oxohexadecanamido)acetate
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Overview
Description
Ethyl 2-(2-oxohexadecanamido)acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound features a complex structure with multiple functional groups, including an ester, a secondary amide, and a ketone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-oxohexadecanamido)acetate typically involves the reaction of a carboxylic acid derivative with an alcohol in the presence of a catalyst. One common method is the Fischer esterification, where a carboxylic acid reacts with ethanol in the presence of a strong acid like sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation .
Industrial Production Methods
Industrial production of esters like this compound often involves similar principles but on a larger scale. The use of continuous reactors and efficient separation techniques such as distillation and extraction are employed to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-oxohexadecanamido)acetate can undergo various chemical reactions, including:
Hydrolysis: Breaking down into carboxylic acid and alcohol in the presence of water and an acid or base catalyst.
Reduction: Conversion to alcohols or aldehydes using reducing agents like lithium aluminum hydride.
Aminolysis: Reaction with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.
Aminolysis: Amines under mild heating.
Major Products Formed
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Alcohols or aldehydes.
Aminolysis: Amides.
Scientific Research Applications
Ethyl 2-(2-oxohexadecanamido)acetate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-(2-oxohexadecanamido)acetate involves its interaction with specific molecular targets and pathways. For instance, in catalytic oxidation reactions, the compound undergoes electron transfer processes facilitated by ligands and metal catalysts. This enhances its reactivity and efficiency in various chemical transformations .
Comparison with Similar Compounds
Ethyl 2-(2-oxohexadecanamido)acetate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to its additional amide and ketone groups, which confer distinct chemical properties and reactivity .
List of Similar Compounds
Ethyl acetate: Commonly used as a solvent.
Methyl butyrate: Known for its fruity odor.
Ethyl benzoate: Used in perfumes and flavorings.
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds. If you have any further questions or need additional information, feel free to ask!
Properties
Molecular Formula |
C20H37NO4 |
---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
ethyl 2-(2-oxohexadecanoylamino)acetate |
InChI |
InChI=1S/C20H37NO4/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18(22)20(24)21-17-19(23)25-4-2/h3-17H2,1-2H3,(H,21,24) |
InChI Key |
OUAFHJCWFYXWSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)C(=O)NCC(=O)OCC |
Origin of Product |
United States |
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